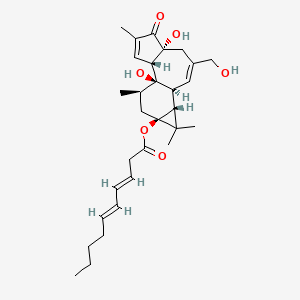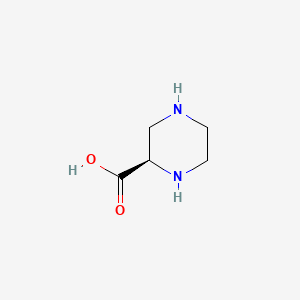
Methymycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It is a conjugate base of a this compound(1+).
Aplicaciones Científicas De Investigación
Genetic Architecture and Biosynthesis
Genetic Architecture of Methymycin and Pikromycin Synthases The this compound and pikromycin series of macrolides, produced by Streptomyces species like Streptomyces venezuelae ATCC 15439, share a common genetic architecture in their polyketide synthases (PKSs). This architecture differs from other macrolides, such as erythromycin, particularly in the modular organization and presence of a thioesterase II gene, suggesting unique evolutionary pathways and regulatory mechanisms for this compound and pikromycin production (Xue, Wilson, & Sherman, 2000).
Novel this compound Derivatives and Bioactivity Streptomyces venezuelae ATCC 15439 produces new this compound derivatives like 3′-demethylthis compound and 3′-demethyldeoxythis compound, along with known ones. These compounds exhibit inhibitory effects on human T cell proliferation mediated by PMA/ionomycin, indicating potential anti-inflammatory activities (Ding et al., 2012).
Chemical Synthesis and Antibacterial Activity
Synthesis of Glycosylated this compound Analogues A divergent and stereoselective route has been developed for the synthesis of 11 glycosylated this compound analogues. This method involves the iterative use of Pd-catalyzed glycosylation reaction and postglycosylation transformation, highlighting a novel approach to macrolide modification (Borisova et al., 2010).
Mechanistic Insights into Polyketide Biosynthesis The dehydratase-containing module 2 of the picromycin/methymycin polyketide synthase (PICS) has been mechanistically analyzed, revealing insights into the biosynthesis of macrolide antibiotics this compound and picromycin. The study provides the structure and stereochemistry of intermediates in the polyketide chain elongation cycle, emphasizing the precision of enzymatic actions in natural product biosynthesis (Wu et al., 2005).
Macrolide Antibiotics and Metabolic Diversity
This compound/Pikromycin Pathway A Model for Metabolic Diversity
The this compound/pikromycin (Pik) macrolide pathway in Streptomyces venezuelae represents a model for understanding modular polyketide biosynthesis. This pathway demonstrates remarkable substrate flexibility, producing a variety of macrolide antibiotics. The review of the pathway's biosynthesis underscores the potential for leveraging pikromycin biosynthetic enzymes for the production of novel macrolide antibiotics (Kittendorf & Sherman, 2009).
Structural Insights into this compound's Antibacterial Activity Structural analysis of this compound's complex with the large ribosomal subunit of Deinococcus radiodurans has provided insights into its antibacterial mechanism. This compound binds to the peptidyl transferase center (PTC) rather than the typical macrolide binding pocket, indicating a unique mode of action that involves rearrangements of several PTC nucleotides (Auerbach et al., 2010).
Propiedades
Número CAS |
497-72-3 |
|---|---|
Fórmula molecular |
C25H43NO7 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1 |
Clave InChI |
HUKYPYXOBINMND-HYUJHOPRSA-N |
SMILES isomérico |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O |
SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
SMILES canónico |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Sinónimos |
methymycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



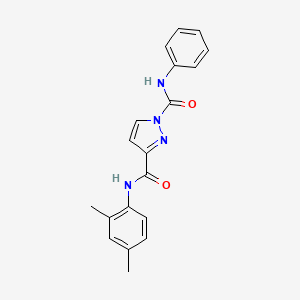
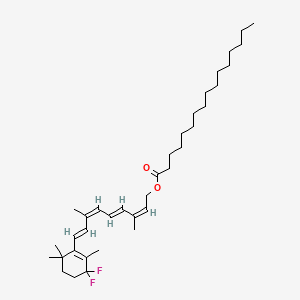
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)

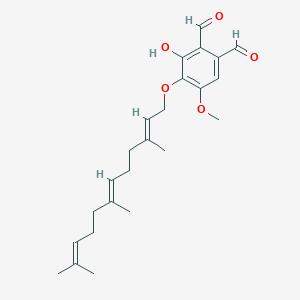
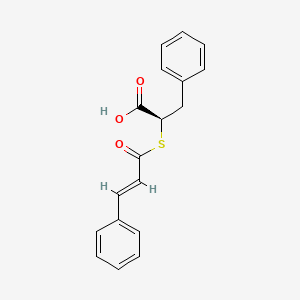
![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)
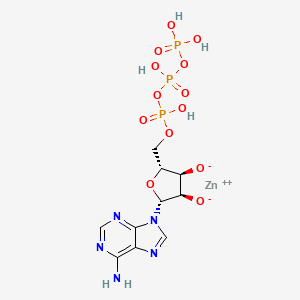

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
